N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
Description
N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an acetylphenyl group, a furan ring, and a carboxamide group
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-14-6-8-18(9-7-14)25-13-19-10-11-20(26-19)21(24)22-17-5-3-4-16(12-17)15(2)23/h3-12H,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENGKJLIGRILHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 3-acetylphenylamine: This intermediate is synthesized by acetylation of aniline using acetic anhydride under acidic conditions.
Formation of 5-[(4-methylphenoxy)methyl]furan-2-carboxylic acid: This involves the reaction of furan-2-carboxylic acid with 4-methylphenol in the presence of a suitable catalyst.
Coupling Reaction: The final step involves the coupling of 3-acetylphenylamine with 5-[(4-methylphenoxy)methyl]furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The furan ring can be reduced under hydrogenation conditions.
Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced furan derivatives.
Substitution: Formation of substituted phenyl and furan derivatives.
Scientific Research Applications
Chemistry
N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide serves as a valuable building block in organic synthesis. Its structure allows for the exploration of new synthetic pathways and the development of derivatives that may exhibit enhanced properties.
Biology
This compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial effects against various pathogens.
- Anticancer Properties : In vitro assays have shown cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 14.5 | |
| MCF-7 (Breast Cancer) | 11.0 | |
| A549 (Lung Cancer) | 9.8 |
Medicine
The compound is being studied for its therapeutic potential in drug development. Its ability to interact with specific biological targets makes it a candidate for further exploration in medicinal chemistry.
Industry
In industrial applications, this compound can be utilized in the formulation of new materials and coatings due to its unique chemical properties.
Anticancer Activity
A study conducted on the anticancer potential of this compound demonstrated its efficacy against multiple cancer cell lines. The presence of the acetyl group enhances its lipophilicity, facilitating membrane permeability and subsequent cellular uptake.
Key Findings :
- The compound induced apoptosis in cancer cells through mitochondrial pathways.
- It exhibited significant cytotoxicity correlated with the presence of specific functional groups that enhance oxidative stress within the cells.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-2-(2-methylphenoxy)acetamide
- N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Uniqueness
N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is unique due to the presence of both a furan ring and a carboxamide group, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Biological Activity
N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and applications of this compound, drawing on various research findings.
Chemical Structure and Properties
The compound can be represented by the molecular formula . Its structure features a furan ring, an acetylphenyl group, and a phenoxymethyl moiety, which are known to contribute to its biological activity.
Anticancer Properties
Research has indicated that compounds with furan and amide functionalities often exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (human breast cancer) and A-431 (epidermoid carcinoma). The IC50 values for these compounds often fall within a range that suggests promising anticancer potential.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Similar Compound A | MCF-7 | 1.61 |
| Similar Compound B | A-431 | 1.98 |
The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the phenyl ring can enhance the cytotoxic activity against these cell lines .
Antibacterial Activity
Compounds containing furan rings have also been studied for their antibacterial properties. For example, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The disc diffusion method is commonly employed to assess antibacterial efficacy.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
These findings suggest that modifications in the structure of furan-containing compounds can lead to enhanced antibacterial activity .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets, influencing pathways related to cell growth and apoptosis.
Interaction Studies
Interaction studies using molecular docking simulations have been performed to predict how this compound binds to various biological targets. These studies help elucidate potential therapeutic applications and guide further research into its efficacy and safety profiles.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Furan Ring : Starting from suitable precursors, a furan ring is synthesized.
- Acetylation : The introduction of an acetyl group onto the phenyl ring.
- Phenoxymethyl Group Addition : Incorporating the phenoxymethyl moiety via nucleophilic substitution reactions.
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Anticancer Efficacy : A study conducted on various derivatives demonstrated significant inhibition of tumor growth in xenograft models.
- Antimicrobial Screening : Another study evaluated its effectiveness against a panel of bacterial strains, showing promising results comparable to standard antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
